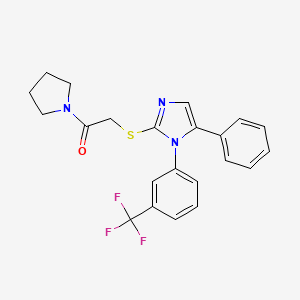
2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is an organosulfur compound featuring an imidazole ring substituted with phenyl and trifluoromethylphenyl groups. It's notable for its unique reactivity and diverse applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through the following steps:
Preparation of 5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole through a cyclization reaction involving 3-(trifluoromethyl)benzaldehyde and phenylglyoxal in the presence of ammonium acetate.
Thiolation of the imidazole derivative using thioacetic acid or thiourea to introduce the thio group.
Alkylation of the resulting thio compound with 1-(2-chloroethyl)pyrrolidine in a basic medium to yield 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone.
Industrial Production Methods: : Scale-up of the above synthetic route for industrial production involves optimizing reaction conditions, including temperature control, solvent selection, and catalyst usage to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Oxidation of the sulfur atom in the compound leads to sulfoxide and sulfone derivatives.
Reduction: : Reduction primarily affects the imidazole ring, yielding reduced imidazole compounds.
Substitution: : The compound undergoes electrophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Lewis acids such as aluminum chloride for substitution reactions.
Major Products Formed
Sulfoxides and sulfones from oxidation.
Reduced imidazole derivatives from reduction.
Substituted aromatic compounds from electrophilic substitution.
Aplicaciones Científicas De Investigación
2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is extensively used in:
Chemistry: : As a reagent in synthetic organic chemistry for developing novel materials.
Biology: : In studying enzyme interactions and as a potential probe in biochemical assays.
Medicine: : As a lead compound in the development of drugs targeting specific enzymes and receptors.
Industry: : In the manufacture of fine chemicals and pharmaceuticals.
Mecanismo De Acción
Mechanism: : The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors, primarily through binding to active sites or allosteric sites.
Molecular Targets and Pathways
Enzymes: : Acts as an inhibitor or activator depending on the enzyme.
Receptors: : Modulates receptor activity, influencing downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-((5-phenyl-1-(3-methylphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone.
2-((5-phenyl-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone.
Uniqueness: : The trifluoromethyl group in 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone enhances its lipophilicity and metabolic stability, distinguishing it from other compounds with similar structures. This makes it a more attractive candidate in pharmaceutical applications.
Propiedades
IUPAC Name |
2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3OS/c23-22(24,25)17-9-6-10-18(13-17)28-19(16-7-2-1-3-8-16)14-26-21(28)30-15-20(29)27-11-4-5-12-27/h1-3,6-10,13-14H,4-5,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITULRVCUDWKNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














